11H-Isoindolo[2,1-a]benzimidazol-11-one
Overview
Description
11H-Isoindolo[2,1-a]benzimidazol-11-one is a heterocyclic compound that belongs to the class of isoindolo[2,1-a]benzimidazolesThe heterocyclic system of isoindolo[2,1-a]benzimidazole is known for its practical importance, particularly in the production of dyes, pigments, and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11H-Isoindolo[2,1-a]benzimidazol-11-one typically involves the reaction of o-phenylenediamine with phthalic anhydride. This reaction can be carried out under various conditions, including refluxing in n-amyl alcohol, fusion without a solvent, or using microwave irradiation in solution . The reaction proceeds through the formation of 11H-isoindolo[2,1-a]benzimidazole, which is then oxidized to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 11H-Isoindolo[2,1-a]benzimidazol-11-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall stability of the heterocyclic system .
Common Reagents and Conditions:
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using appropriate reagents and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 11H-isoindolo[2,1-a]benzimidazole yields this compound, while reduction reactions may produce various reduced derivatives .
Scientific Research Applications
11H-Isoindolo[2,1-a]benzimidazol-11-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and high-performance polymers.
Mechanism of Action
The mechanism of action of 11H-Isoindolo[2,1-a]benzimidazol-11-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
- 5H-Isoindolo[2,1-a]benzimidazoles
- 11H-Isoindolo[2,1-a]benzimidazole 11-imines
- Poly(isoindolo[2,1-a]benzimidazolones)
Comparison: 11H-Isoindolo[2,1-a]benzimidazol-11-one stands out due to its specific structural features and reactivity. Its ability to undergo a wide range of chemical reactions and its biological activity make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
isoindolo[2,3-a]benzimidazol-11-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O/c17-14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16(13)14/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLWGEXLAMKZHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290678 | |
Record name | 11H-Isoindolo[2,1-a]benzimidazol-11-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2717-05-7 | |
Record name | NSC138029 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138029 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS000756589 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252777 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC70338 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70338 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 11H-Isoindolo[2,1-a]benzimidazol-11-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches for 11H-Isoindolo[2,1-a]benzimidazol-11-one derivatives?
A1: Several methods have been explored for the synthesis of these compounds. A notable approach involves reacting 3-nitro-5-trifluoromethyl-o-phenylenediamine with aromatic anhydrides. This reaction can be facilitated by microwave irradiation and a catalyst like ZnCl2 impregnated on silica gel, offering a solvent-free environment [, ]. Another method utilizes substituted 2-formylbenzoic acids as starting materials for the synthesis [, ].
Q2: What is the role of spectroscopic techniques in understanding the structure of this compound derivatives?
A2: Spectroscopic techniques are crucial for structural elucidation. 1H and 13C NMR spectroscopy, along with 2D NMR methods, allow for the complete assignment of proton and carbon signals, confirming the structure of synthesized derivatives []. Additionally, UV-Vis, IR, and mass spectrometry provide valuable information about electronic transitions, functional groups, and molecular weight, respectively [].
Q3: Can you provide an example of how specific substituents influence the synthesis of this compound derivatives?
A3: Research highlights the successful incorporation of trifluoromethyl substituents into the this compound scaffold [, ]. This modification is achieved by using 3-nitro-5-trifluoromethyl-o-phenylenediamine as a starting material, demonstrating the feasibility of introducing specific functional groups to potentially tailor the compound's properties.
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